molecular formula C22H23FN2O2S B11337483 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-fluorophenoxy)butan-1-one

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-fluorophenoxy)butan-1-one

Cat. No.: B11337483
M. Wt: 398.5 g/mol
InChI Key: ZKDNHFBEUOURES-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-fluorophenoxy)butan-1-one is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-fluorophenoxy)butan-1-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Coupling Reactions: The benzothiazole and piperidine rings are then coupled using a suitable linker, such as a butanone derivative, under basic conditions.

    Introduction of the Fluorophenoxy Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-fluorophenoxy)butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols, and reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-fluorophenoxy)butan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Research: It is used as a probe to study various biological pathways and molecular interactions.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and sensors.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-fluorophenoxy)butan-1-one involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the fluorophenoxy group can improve its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-chlorophenoxy)butan-1-one: Similar structure but with a chlorine atom instead of a fluorine atom.

    1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-bromophenoxy)butan-1-one: Similar structure but with a bromine atom instead of a fluorine atom.

    1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-methylphenoxy)butan-1-one: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorophenoxy group in 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-fluorophenoxy)butan-1-one imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential compared to similar compounds with different substituents.

Properties

Molecular Formula

C22H23FN2O2S

Molecular Weight

398.5 g/mol

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-fluorophenoxy)butan-1-one

InChI

InChI=1S/C22H23FN2O2S/c1-2-19(27-17-9-7-16(23)8-10-17)22(26)25-13-11-15(12-14-25)21-24-18-5-3-4-6-20(18)28-21/h3-10,15,19H,2,11-14H2,1H3

InChI Key

ZKDNHFBEUOURES-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1CCC(CC1)C2=NC3=CC=CC=C3S2)OC4=CC=C(C=C4)F

Origin of Product

United States

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